molecular formula C12H23PS2 B14271459 2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione CAS No. 185462-70-8

2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione

Cat. No.: B14271459
CAS No.: 185462-70-8
M. Wt: 262.4 g/mol
InChI Key: RDGGULYWLDSVRX-UHFFFAOYSA-N
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Description

2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione is an organophosphorus compound with the molecular formula C12H23PS2 This compound contains a phosphorothioyl group attached to a butene backbone, making it a unique member of the organophosphorus family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione typically involves the reaction of tert-butylphosphine with sulfur and an appropriate alkene. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine group.

    Substitution: The compound can participate in substitution reactions where the phosphorothioyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione involves its interaction with molecular targets such as enzymes and proteins. The phosphorothioyl group can form covalent bonds with active sites, leading to inhibition or modification of the target molecules. The pathways involved may include enzyme inhibition, signal transduction, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Di-tert-butylphosphinyl)but-1-ene-1-thione
  • 2-(Di-tert-butylphosphorothioyl)but-1-ene-1-one
  • 2-(Di-tert-butylphosphorothioyl)but-1-ene-1-ol

Uniqueness

2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione is unique due to its specific phosphorothioyl group and butene backbone, which confer distinct chemical properties and reactivity

Properties

CAS No.

185462-70-8

Molecular Formula

C12H23PS2

Molecular Weight

262.4 g/mol

InChI

InChI=1S/C12H23PS2/c1-8-10(9-14)13(15,11(2,3)4)12(5,6)7/h8H2,1-7H3

InChI Key

RDGGULYWLDSVRX-UHFFFAOYSA-N

Canonical SMILES

CCC(=C=S)P(=S)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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